6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide
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Overview
Description
6-Fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide is a chemical compound characterized by its unique structure, which includes a fluorine atom, a pyridine ring, a furan ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and furan derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a boronic acid derivative of the furan with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines or furans.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and the carboxamide group play crucial roles in its biological activity, influencing its binding affinity and selectivity towards certain enzymes or receptors.
Comparison with Similar Compounds
6-fluoro-N-[(4-methylfuran-2-yl)methyl]pyridine-3-carboxamide
6-fluoro-N-[(3-methylfuran-2-yl)methyl]pyridine-3-carboxamide
6-fluoro-N-[(5-methylthiophen-2-yl)methyl]pyridine-3-carboxamide
Uniqueness: Compared to its analogs, 6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide exhibits distinct chemical and biological properties due to the specific positioning of the methyl group on the furan ring and the presence of the fluorine atom. These differences can lead to variations in reactivity, stability, and biological activity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and advancements in its synthesis and application will continue to expand its utility and impact.
Properties
CAS No. |
1485749-88-9 |
---|---|
Molecular Formula |
C12H11FN2O2 |
Molecular Weight |
234.2 |
Purity |
95 |
Origin of Product |
United States |
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